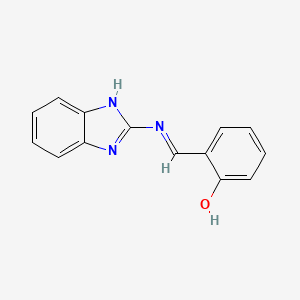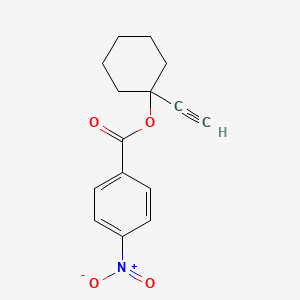
1-Ethynylcyclohexyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcyclohexyl 4-nitrobenzoate is an organic compound that combines the structural features of cyclohexane, ethynyl, and nitrobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynylcyclohexyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with 1-ethynylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation. The reaction mixture is often refluxed in an organic solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynylcyclohexyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted esters or alcohols.
Aplicaciones Científicas De Investigación
1-Ethynylcyclohexyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Ethynylcyclohexyl 4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethynyl group can engage in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
4-Nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the cyclohexyl and ethynyl groups.
Ethynylcyclohexanol: Contains the ethynyl and cyclohexyl groups but lacks the nitrobenzoate moiety.
Cyclohexyl 4-nitrobenzoate: Similar ester structure but without the ethynyl group.
Uniqueness: 1-Ethynylcyclohexyl 4-nitrobenzoate is unique due to the combination of its ethynyl, cyclohexyl, and nitrobenzoate groups, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl group allows for additional chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
36144-39-5 |
|---|---|
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
(1-ethynylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C15H15NO4/c1-2-15(10-4-3-5-11-15)20-14(17)12-6-8-13(9-7-12)16(18)19/h1,6-9H,3-5,10-11H2 |
Clave InChI |
BPYBIIHGHNSCFS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


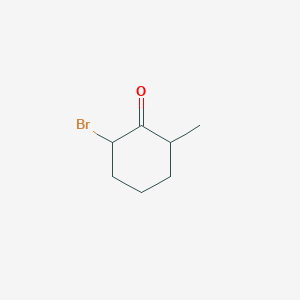

![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
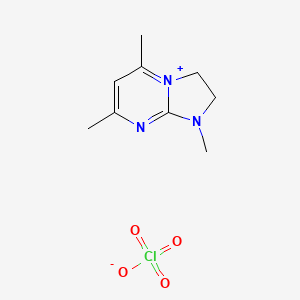

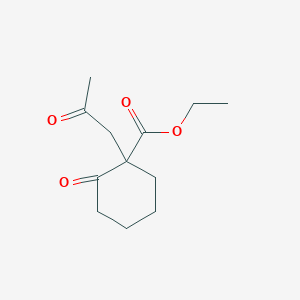


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
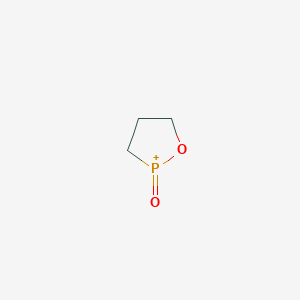
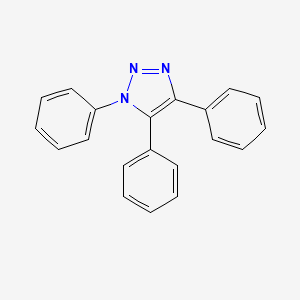
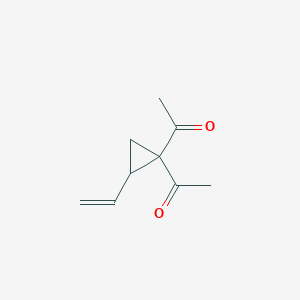
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
